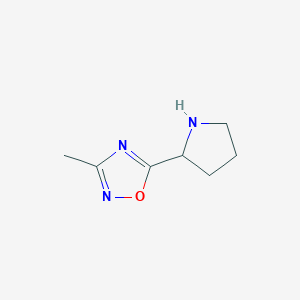

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple ring systems. The official International Union of Pure and Applied Chemistry name for this compound is 3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole, reflecting the substitution pattern on the oxadiazole ring core. The Chemical Abstracts Service registry number for the free base form is 915921-82-3, while the hydrochloride salt bears the identifier 1361113-45-2. The molecular descriptor systems provide additional systematic identifiers including the Simplified Molecular Input Line Entry System notation CC1=NOC(=N1)C2CCCN2 and the International Chemical Identifier string InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3.

The compound exhibits multiple synonymous designations in chemical databases, including 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole and this compound, demonstrating variations in nomenclature conventions across different registries. The European Community number 885-380-3 provides additional regulatory identification for the hydrochloride salt form. Molecular formula specifications distinguish between the free base (C₇H₁₁N₃O) and hydrochloride salt (C₇H₁₂ClN₃O) forms, with corresponding molecular weights of 153.185 and 189.64 grams per mole respectively. The International Chemical Identifier Key WJESNAGBIGVDJP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits characteristic features of both pyrrolidine and oxadiazole ring systems, creating a complex three-dimensional structure with specific stereochemical implications. The 1,2,4-oxadiazole ring adopts an essentially planar configuration, as demonstrated in crystallographic studies of related compounds where maximum deviations from planarity remain within 0.003 Angstroms. The pyrrolidine ring attached at the 5-position of the oxadiazole core introduces conformational flexibility and stereochemical complexity due to its saturated five-membered ring structure. Computational analysis reveals specific molecular properties including an octanol-water partition coefficient (XLogP3) of 0.5, indicating moderate lipophilicity characteristics.

The stereochemical considerations become particularly important when examining the pyrrolidine attachment point, as the carbon-2 position of pyrrolidine represents a chiral center. This chirality manifests in the existence of both R and S enantiomeric forms, with (R)-3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole having been specifically characterized with distinct stereochemical descriptors. The molecular structure accommodates one hydrogen bond donor and four hydrogen bond acceptors, contributing to its intermolecular interaction capabilities. Rotational flexibility analysis indicates the presence of one rotatable bond, suggesting moderate conformational freedom around the pyrrolidine-oxadiazole linkage. The compound's three-dimensional structure facilitates specific molecular recognition events and contributes to its utility in building complex heterocyclic frameworks through controlled synthetic transformations.

X-ray Crystallographic Analysis and Hirshfeld Surface Studies

Crystallographic investigations of oxadiazole-containing compounds have provided substantial insights into the solid-state structural characteristics and intermolecular interaction patterns relevant to this compound. Single-crystal X-ray diffraction studies of related 1,2,4-oxadiazole derivatives demonstrate that the oxadiazole ring consistently maintains planarity with minimal deviations from the ideal planar geometry. Recent crystallographic work has identified the 1,2,4-oxadiazole system as an effective halogen-bond acceptor, capable of participating in noncovalent associations through both exocyclic and endocyclic nitrogen atoms. Specifically, halogen bonding interactions involving the nitrogen-4 atom of the heterocyclic system represent the first reported examples of 1,2,4-oxadiazole rings functioning as halogen-bond acceptors.

Hirshfeld surface analysis has emerged as a powerful tool for quantifying and visualizing intermolecular interactions in oxadiazole-containing crystal structures. These computational studies reveal the relative contributions of different contact types to the overall crystal packing arrangements, including hydrogen bonding, π-π stacking, and halogen bonding interactions. In related oxadiazole structures, Hirshfeld surface analysis has identified significant π-π noncovalent interactions between oxadiazole and pyridine moieties, as well as oxadiazole-oxadiazole interactions depending on the specific substitution patterns and crystal packing arrangements. The analysis of π-π interactions involving 1,2,4-oxadiazole rings has been confirmed through density functional theory calculations, including noncovalent interaction analysis for experimentally determined crystal structures and quantum theory of atoms in molecules analysis for optimized equilibrium structures.

The crystallographic database surveys have revealed additional examples of oxadiazole π-interactions in both the Cambridge Structural Database and Protein Data Bank, demonstrating the biological relevance of these noncovalent interactions. Strong iodine-oxygen halogen bonds between iodine(III) centers and exocyclic oxygen atoms of 1,2,4-oxadiazolate anions have been documented, including rare examples of bifurcate halogen bonding involving two different anions. Density functional theory calculations using periodic boundary conditions have confirmed the existence and nature of these crystallographic interactions, validating the experimental observations through theoretical computational methods.

Comparative Analysis with Isomeric Oxadiazole Derivatives

The structural comparison of this compound with isomeric and analogous oxadiazole derivatives reveals significant differences in molecular properties, reactivity patterns, and potential applications. The fundamental distinction between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers lies in the relative positioning of nitrogen atoms within the five-membered heterocyclic ring, creating different electronic distributions and hydrogen bonding capabilities. The 1,2,4-oxadiazole core in the target compound exhibits a molecular weight of 70.05 grams per mole for the basic heterocycle, identical to the 1,3,4-oxadiazole isomer but with distinct chemical reactivity profiles.

Positional isomerism within the pyrrolidine substitution pattern demonstrates significant structural variations, as exemplified by the comparison between this compound and 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole. The latter compound, bearing the pyrrolidine ring attached through its 3-position rather than the 2-position, maintains the same molecular formula C₇H₁₁N₃O and molecular weight of 153.18 grams per mole but exhibits different stereochemical properties and potentially altered biological activities. The Chemical Abstracts Service registry number 902836-46-8 distinguishes this positional isomer from the target compound.

Ring expansion comparisons reveal additional structural relationships, particularly with compounds such as (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole, which substitutes a six-membered piperidine ring for the five-membered pyrrolidine system. This modification results in a molecular formula of C₈H₁₃N₃O and molecular weight of 167.21 grams per mole, representing a systematic structural variation that maintains the oxadiazole core while altering the saturated heterocyclic substituent. The substitution of pyridine for pyrrolidine, as observed in 3-methyl-5-pyridin-2-yl-1,2,4-oxadiazole, introduces aromatic character and different electronic properties while maintaining a six-membered ring system with molecular formula C₈H₇N₃O and molecular weight 161.16 grams per mole.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₇H₁₁N₃O | 153.185 | 915921-82-3 | 5-membered saturated ring, position 2 |

| 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | C₇H₁₁N₃O | 153.18 | 902836-46-8 | 5-membered saturated ring, position 3 |

| 3-Methyl-5-pyridin-2-yl-1,2,4-oxadiazole | C₈H₇N₃O | 161.16 | 1455-84-1 | 6-membered aromatic ring |

| (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole | C₈H₁₃N₃O | 167.21 | - | 6-membered saturated ring |

| 1,3,4-Oxadiazole | C₂H₂N₂O | 70.05 | 288-99-3 | Alternative oxadiazole isomer |

Properties

IUPAC Name |

3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPGJKMIHQOPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609204 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-82-3 | |

| Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Recent studies have highlighted the potential of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole derivatives in anticancer drug development. For instance, compounds with similar oxadiazole structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds exhibit significant activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties:

The oxadiazole ring system is known for its antimicrobial properties. Studies have shown that derivatives of this compound can possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

3. Neuroprotective Effects:

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects, particularly in the context of tauopathies such as Alzheimer's disease. These compounds may inhibit tau aggregation and promote neuronal survival .

Material Science Applications

1. Polymer Chemistry:

The unique properties of this compound make it a candidate for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Its heterocyclic nature contributes to improved resistance against environmental degradation when used in polymer formulations .

2. Organic Electronics:

Due to its electronic properties, this compound has potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify its electronic characteristics through structural variations allows for the optimization of device performance .

Case Study 1: Anticancer Compound Development

In a study conducted by Arafa et al., various derivatives of oxadiazoles were synthesized and tested for their anticancer activity using MTT assays. Among these derivatives, certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like erlotinib, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on synthesizing a series of oxadiazole derivatives to evaluate their antimicrobial efficacy against several pathogens. The results demonstrated that specific modifications to the oxadiazole ring enhanced the antimicrobial activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Biological Activity

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole (CAS Number: 915921-82-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 153.182 g/mol

- Density : 1.139 g/cm³

- Boiling Point : 280.8 °C at 760 mmHg

- Flash Point : 123.6 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives related to this compound have shown activity against multidrug-resistant strains of bacteria. In a study examining various oxadiazole compounds, it was found that specific substitutions on the oxadiazole ring could enhance antibacterial efficacy against resistant strains such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. A study highlighted the structure–activity relationship (SAR) of oxadiazoles, showing that modifications can significantly impact their cytotoxicity against cancer cell lines . In particular, compounds with a similar structure to this compound demonstrated promising results against various cancer types, including lung and colon cancers .

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was tested on A549 lung adenocarcinoma cells. The results indicated a notable decrease in cell viability at specific concentrations compared to standard chemotherapeutics like cisplatin. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, suggesting moderate anticancer activity .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The study found that certain derivatives exhibited minimal inhibitory concentrations (MICs) below 64 µg/mL against resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii . This highlights the potential for developing new antibiotics based on the oxadiazole scaffold.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, coupling methyl esters with amidoximes under basic conditions (e.g., NaH in mineral oil) yields the oxadiazole core. Acid-catalyzed deprotection (e.g., CF3COOH in acetonitrile) can remove protecting groups on the pyrrolidine moiety .

- Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaH, mineral oil, 60°C | 93-100% | |

| Deprotection | CF3COOH, CH3CN, RT | 97% |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the oxadiazole ring protons (δ 8.0–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]<sup>+</sup> = 255.23 for C13H17N3O) .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : Use HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) and UV detection at 254 nm. Impurities from incomplete cyclization (e.g., unreacted amidoximes) can be quantified .

Advanced Research Questions

Q. What computational tools are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Multiwfn software enables analysis of electrostatic potential (ESP) maps and electron localization functions (ELF). For example, ESP surfaces can identify nucleophilic/electrophilic regions for drug-receptor interactions .

- Example Workflow :

Q. How can structure-activity relationship (SAR) studies be designed for this compound in neuropharmacological applications?

- Methodological Answer :

- Modifications : Vary substituents on the pyrrolidine ring (e.g., alkylation, fluorination) or oxadiazole methyl group.

- Assays : Evaluate α7 nicotinic acetylcholine receptor (nAChR) activation via patch-clamp electrophysiology .

- Key Finding : (R)-configured pyrrolidine enhances binding affinity compared to (S)-isomers .

Q. What mechanistic insights explain the formation of the 1,2,4-oxadiazole ring during synthesis?

- Methodological Answer : The reaction proceeds via nucleophilic attack of amidoxime oxygen on a carbonyl carbon, followed by dehydration. Oxidizing agents (e.g., MnO2) convert intermediate oxadiazolines to oxadiazoles .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results.

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .

Q. What strategies are effective for enantioselective synthesis of chiral pyrrolidine-containing oxadiazoles?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.